molecular formula C13H13ClN2O3 B1344425 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid CAS No. 1035840-87-9

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1344425
CAS No.: 1035840-87-9
M. Wt: 280.7 g/mol
InChI Key: FTONUPPJTJISTE-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperidine ring attached to the 3-carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid typically involves the following steps :

    Formation of Benzoxazole Ring: The starting material, 2-aminophenol, is treated with carbon disulfide (CS2) under basic conditions to form 2-mercapto-1,3-benzoxazole. This intermediate is then reacted with phosphorus pentachloride (PCl5) to obtain the chlorinated benzoxazole derivative.

    Piperidine Ring Formation: The chlorinated benzoxazole is then reacted with piperidine under appropriate conditions to form the desired piperidine derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to various substituted products.

Scientific Research Applications

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound is known to modulate various biochemical processes, including enzyme activity and receptor binding. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling.

Comparison with Similar Compounds

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as :

    1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom and the carboxylic acid group.

    1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid: This compound has a methoxy group instead of a chlorine atom on the benzoxazole ring.

    1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound features a different substitution pattern on the benzoxazole ring and a piperazinyl group instead of a piperidine ring.

These compounds share some structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTONUPPJTJISTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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